4-(3-fluoro-4-hydroxyphenyl)butanoic acid

Lipophilicity Physicochemical profiling Drug-likeness

4-(3-Fluoro-4-hydroxyphenyl)butanoic acid (CAS 588-25-0, synonym: FPHB) is a fluorinated phenylbutyric acid derivative with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol. The compound features a 3-fluoro-4-hydroxyphenyl ring attached to a butanoic acid chain, giving it a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 57.5 Ų.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 588-25-0
Cat. No. B1329332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-fluoro-4-hydroxyphenyl)butanoic acid
CAS588-25-0
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCC(=O)O)F)O
InChIInChI=1S/C10H11FO3/c11-8-6-7(4-5-9(8)12)2-1-3-10(13)14/h4-6,12H,1-3H2,(H,13,14)
InChIKeyUKBRLKIGCWRGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoro-4-hydroxyphenyl)butanoic Acid (CAS 588-25-0): A Fluorinated Phenylbutyric Acid Building Block for Drug Discovery and Chemical Biology


4-(3-Fluoro-4-hydroxyphenyl)butanoic acid (CAS 588-25-0, synonym: FPHB) is a fluorinated phenylbutyric acid derivative with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol. [1] The compound features a 3-fluoro-4-hydroxyphenyl ring attached to a butanoic acid chain, giving it a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 57.5 Ų. [1] It is characterized as a synthetic building block and research chemical with a typical commercial purity of ≥95% (HPLC or GC). The compound is a structural analog of 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, and its fluorine substitution pattern introduces distinct physicochemical properties that affect lipophilicity, hydrogen bonding capacity, and metabolic stability relative to non-fluorinated analogs. [2]

Why 4-(3-Fluoro-4-hydroxyphenyl)butanoic Acid Cannot Be Interchanged with Non-Fluorinated or Non-Hydroxylated Phenylbutyric Acid Analogs


Generic substitution among phenylbutyric acid analogs is scientifically unsound because the simultaneous presence of the 3-fluoro and 4-hydroxy substituents on the phenyl ring creates a unique combination of electronic, steric, and hydrogen-bonding properties not found in any single close analog. [1] The fluorine atom at the meta position withdraws electron density from the ring, modulating the acidity of the para-hydroxy group and altering the compound's reactivity in coupling reactions compared to 4-(4-hydroxyphenyl)butanoic acid (CAS 7021-11-6). Furthermore, the ortho-fluorine to the para-hydroxy group can engage in intramolecular F···HO interactions that influence conformation and solubility, a feature absent in non-fluorinated 4-PBA (CAS 1821-12-1). [2] In the context of HDAC-targeting scaffolds, p-substituted phenylbutyric acid derivatives show compound-specific HDAC7 inhibitory activities that cannot be predicted from the parent 4-PBA structure alone, meaning that fluorinated and hydroxylated variants must be individually validated for each application. [3]

Quantitative Differentiation Evidence: 4-(3-Fluoro-4-hydroxyphenyl)butanoic Acid (588-25-0) Versus Closest Analogs


Comparator Lipophilicity Profiling: Fluorination Modulates logP Relative to 4-Phenylbutyric Acid

4-(3-Fluoro-4-hydroxyphenyl)butanoic acid (target) exhibits a computed logP of 1.94 (ChemScene) or XLogP3-AA of 1.8 (PubChem), which is lower than 4-phenylbutyric acid (CAS 1821-12-1; logP 2.09–2.42, TPSA 37.3 Ų) and comparable to 4-(4-hydroxyphenyl)butanoic acid (CAS 7021-11-6; logP 1.80, TPSA 57.53 Ų). [1][2] The fluorine atom partially offsets the lipophilicity increase expected from replacing a hydrogen with halogen, while the phenolic -OH maintains high polarity (TPSA 57.5 Ų). This positions the target compound in a logP range (1.8–1.9) that balances membrane permeability with aqueous solubility, distinct from the higher logP of the non-hydroxylated 4-PBA parent. [1][2]

Lipophilicity Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bond Donor Capacity: Dual HBD Functionality Enables Distinct Molecular Recognition

The target compound possesses two hydrogen bond donors (carboxylic acid -OH and phenolic -OH), compared to one HBD for 4-phenylbutyric acid (only the carboxylic acid proton). [1][2] This additional HBD, contributed by the 4-hydroxy substituent, enables bidentate hydrogen-bonding interactions with biological targets (e.g., enzyme active sites or receptor binding pockets) that are sterically and electronically inaccessible to the parent 4-PBA scaffold. In the class of 4-(p-substituted phenyl)butyric acid derivatives evaluated for HDAC7 binding and neuroprotection, the identity of the para-substituent was shown to differentially affect both HDAC inhibitory activity and chemical chaperone function, demonstrating that the phenolic -OH is a pharmacophoric determinant rather than a passive structural feature. [3]

Hydrogen bonding Molecular recognition Target engagement Structure-activity relationships

Boiling Point and Physical Handling: Differentiated Thermal Properties Affect Downstream Processing

The target compound has a reported boiling point of 343.4 °C at 760 mmHg, which is approximately 20.9 °C lower than that of its non-fluorinated hydroxy analog, 4-(4-hydroxyphenyl)butanoic acid (boiling point 364.3 °C at 760 mmHg). This difference is attributable to the fluorine substitution, which reduces intermolecular hydrogen-bonding strength in the condensed phase despite the comparable molecular weight (198.19 vs. 180.20 g/mol). The lower boiling point may translate to practical differences in vacuum distillation or solvent removal steps during synthesis and purification workflows.

Thermal properties Process chemistry Purification Formulation development

Purity and Supply Specifications: Baseline Quality Metrics for Reproducible Research

Commercially available 4-(3-fluoro-4-hydroxyphenyl)butanoic acid (CAS 588-25-0) is supplied at a minimum purity of 95% as determined by HPLC or GC, with standard packaging in 1G, 5G, and 10G quantities. Suppliers include Fluorochem (UK) and ChemScene (US/CN), who provide the compound in powder form suitable for room-temperature shipping. In comparison, 4-(4-hydroxyphenyl)butanoic acid (CAS 7021-11-6) is more widely available from multiple vendors (including Sigma-Aldrich) with purities typically ≥98%, reflecting its status as a more commoditized intermediate. The target compound's more specialized supply chain and defined purity specification (95% minimum) should be factored into procurement planning, particularly for applications requiring high batch-to-batch consistency.

Quality control Reproducibility Procurement specification Analytical chemistry

Fluorine-Mediated Metabolic Stability: Class-Level Advantage of Aryl Fluorination in Phenylbutyric Acid Scaffolds

Fluorine substitution on aromatic rings is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position. [1] In the case of 4-(3-fluoro-4-hydroxyphenyl)butanoic acid, the fluorine atom occupies the meta position relative to the butanoic acid chain (position 3 on the phenyl ring), which is a known site of aromatic hydroxylation for phenylbutyric acid derivatives. This substitution pattern is expected, based on class-level evidence, to confer greater resistance to Phase I oxidative metabolism compared to 4-phenylbutyric acid (CAS 1821-12-1). [1][2] Direct comparative microsomal stability data for the target compound versus 4-PBA are not publicly available; this inference is based on the extensive body of literature demonstrating that aryl fluorination generally increases metabolic stability of phenyl-containing drug candidates. [1]

Metabolic stability Fluorine chemistry Drug metabolism Pharmacokinetics

Highest-Value Application Scenarios for 4-(3-Fluoro-4-hydroxyphenyl)butanoic Acid (588-25-0)


Synthesis of Fluorinated HDAC-Targeted Chemical Probes and Degraders (PROTACs)

The compound serves as a fluorinated phenylbutyric acid building block for constructing HDAC-targeted chemical probes, including PROTAC (Proteolysis Targeting Chimera) molecules. Its 4-hydroxyphenyl moiety provides a synthetic handle (via the phenolic -OH) for linker attachment, while the 3-fluoro substituent modulates the electronic properties of the aryl ring and may enhance metabolic stability of the resulting conjugate. [1] The precedent for using p-substituted phenylbutyric acid derivatives in HDAC7-targeted studies supports the use of this scaffold in epigenetic drug discovery programs. [2] The carboxylic acid terminus can be coupled to amine-containing warheads or linker moieties using standard amide bond-forming conditions.

Fluorinated Fragment Library Expansion for FBLD (Fragment-Based Lead Discovery)

With a molecular weight of 198.19 g/mol, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a logP of 1.8–1.9, 4-(3-fluoro-4-hydroxyphenyl)butanoic acid adheres to the 'Rule of Three' guidelines for fragment-based screening libraries. [1] The 3-fluoro-4-hydroxyphenyl substructure is a privileged fragment in medicinal chemistry, appearing in numerous bioactive compounds including ERβ agonists and enzyme inhibitors. [2] Including this compound in fluorinated fragment libraries enables ¹⁹F NMR-based screening approaches, where the fluorine atom serves as a sensitive and background-free reporter for protein binding.

Synthetic Intermediate for Fluorinated GABAergic and CNS-Targeted Compounds

As a derivative of phenylbutyric acid, this compound shares the butanoic acid backbone with GABA (γ-aminobutyric acid) analogs and can be elaborated into fluorinated amino acid derivatives through Curtius rearrangement or Schmidt reaction of the carboxylic acid group. [1] The 3-fluoro-4-hydroxyphenyl moiety provides a handle for further functionalization (e.g., O-alkylation of the phenolic -OH) while the fluorine atom can engage in favorable interactions with hydrophobic pockets in CNS targets. [2] The compound's boiling point (343.4 °C) and stability at room temperature facilitate handling in multi-step synthetic sequences.

Physicochemical Reference Standard for logP and TPSA Method Validation

The well-characterized computed logP (XLogP3-AA 1.8; vendor LogP 1.94) and TPSA (57.5 Ų) values, combined with the compound's distinct UV and MS signatures from the fluorine atom, make it suitable as a reference compound for validating computational logP prediction models and chromatographic hydrophobicity indices (CHI). [1][2] Its intermediate lipophilicity fills a calibration gap between highly polar (logP < 0) and highly lipophilic (logP > 3) standards. [1]

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